(5-chloro-1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride
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Overview
Description
(5-chloro-1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, is characterized by the presence of a chloro group, a methyl group, and a methanesulfonyl chloride moiety attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride typically involves the reaction of 5-chloro-1-methyl-1H-pyrazole with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(5-chloro-1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfonic acids.
Reduction Reactions: Products include sulfinic acids.
Scientific Research Applications
(5-chloro-1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of (5-chloro-1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, thereby inhibiting their activity . This interaction can disrupt various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
(5-chloro-1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the methanesulfonyl chloride moiety makes it a valuable intermediate in the synthesis of sulfonamide derivatives, which are important in medicinal chemistry .
Properties
Molecular Formula |
C5H6Cl2N2O2S |
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Molecular Weight |
229.08 g/mol |
IUPAC Name |
(5-chloro-1-methylpyrazol-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C5H6Cl2N2O2S/c1-9-5(6)2-4(8-9)3-12(7,10)11/h2H,3H2,1H3 |
InChI Key |
BAPFZMDFQKKKJI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)CS(=O)(=O)Cl)Cl |
Origin of Product |
United States |
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